BenchChemオンラインストアへようこそ!

Epieriocalyxin A

Colorectal Cancer Diterpenoid Signal Transduction

Procure Epieriocalyxin A (EpiA) for its unique dual inhibition of JNK and ERK1/2, validated in colon cancer apoptosis. This 6,7-seco-ent-kaurane diterpenoid's specific stereochemistry (C-6 epimer) ensures non-interchangeable activity versus eriocalyxin B. Ideal for ROS/mitochondrial studies in Caco-2 cells. Essential for SAR and pathway-specific mechanistic investigations.

Molecular Formula C20H24O5
Molecular Weight 344.4 g/mol
Cat. No. B8235251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpieriocalyxin A
Molecular FormulaC20H24O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O
InChIInChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3
InChIKeyNTFGUZQAIRRLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epieriocalyxin A: Compound Procurement and Product Overview for Scientific Research


Epieriocalyxin A (EpiA; CAS: 191545-24-1), a 6,7-seco-ent-kaurane diterpenoid isolated from the aerial parts of Isodon eriocalyx, is a naturally occurring compound with a molecular formula of C20H24O5 and a molecular weight of 344.40 g/mol [1][2]. Its structure was first elucidated and distinguished from its close structural analog eriocalyxin A in 1997, establishing its unique identity within the diterpenoid class [1]. Commercially available at purities typically >98%, Epieriocalyxin A is primarily procured for investigations into its biological mechanisms, notably its capacity to modulate apoptosis-related signaling pathways in colon cancer models [2][3].

Epieriocalyxin A: Specific Differentiators Preventing Generic Compound Interchange


Procurement of generic diterpenoids or simple ERK/JNK pathway modulators cannot replicate the specific molecular pharmacology of Epieriocalyxin A. The compound exerts a distinct multi-modal effect, characterized by a unique combination of signaling events not necessarily shared by its close structural relatives like Eriocalyxin B. In vitro studies demonstrate that EpiA induces apoptosis in Caco-2 colon cancer cells not merely by inhibiting proliferation, but through a specific cascade involving intracellular ROS generation, mitochondrial membrane damage, and the simultaneous, dose-dependent suppression of both JNK and ERK1/2 activation [1]. This contrasts with other ent-kaurane diterpenoids which may predominantly target cell cycle arrest or different signaling axes; for instance, the broad-spectrum anti-cancer activity of Eriocalyxin B is well-documented in leukemia and pancreatic models but is driven by distinct mechanisms, including p53-dependent pathways and suppression of metastasis, rather than the specific dual-kinase inhibitory profile of EpiA [2][3]. Such functional divergence underscores that even minor stereochemical variations—EpiA being the epimer of eriocalyxin A [4]—translate to non-interchangeable biological outcomes, necessitating compound-specific validation rather than class-based substitution.

Quantitative Differentiation Evidence for Epieriocalyxin A: A Comparative Guide for Scientific Procurement


Epieriocalyxin A vs. Eriocalyxin B: Divergent Functional Mechanisms in Cancer Models

Epieriocalyxin A (EpiA) induces apoptosis via a mechanism involving simultaneous, dose-dependent inhibition of ERK1/2 and JNK phosphorylation in Caco-2 colon cancer cells [1]. This dual-pathway suppression is a defining characteristic not uniformly observed across similar diterpenoids. In contrast, studies on Eriocalyxin B (EriB), a structurally related compound from the same plant source, demonstrate its primary mechanism in pancreatic cancer cells involves cell cycle arrest and caspase/p53-dependent apoptosis without specific emphasis on the same dual ERK1/2-JNK inhibitory axis [2]. While EriB shows efficacy in suppressing metastasis in breast cancer models, EpiA's validated, focused action on the JNK/ERK1/2/Bcl-2 axis provides a more defined tool for studies specifically interrogating these pathways in colorectal cancer.

Colorectal Cancer Diterpenoid Signal Transduction

Epieriocalyxin A vs. Eriocalyxin A: Structural Differentiation Defining Chemical Identity

Epieriocalyxin A is the C-6 epimer of eriocalyxin A, a stereochemical relationship that defines its distinct molecular identity. The original isolation and structural revision study by Wang et al. (1997) confirmed that eriocalyxin A was a previously misidentified compound, and the new isolate was specifically characterized and named epi-eriocalyxin A to reflect this exact configurational difference at the C-6 position [1]. This stereochemical divergence is not a trivial nuance; it fundamentally alters the compound's three-dimensional conformation and, consequently, its biological recognition and activity. This distinction is critical for analytical chemistry, where chromatographic retention times and spectroscopic signatures will differ, and for biological assays where the epimeric configuration can lead to divergent interactions with protein targets, underscoring the necessity of precise compound selection for reproducible science.

Natural Product Chemistry Stereochemistry Structural Elucidation

Apoptosis Induction in Colon Cancer Cells: Epieriocalyxin A Quantified by Flow Cytometry

In Caco-2 colon cancer cells, treatment with Epieriocalyxin A (EpiA) at a concentration of 10 µM for 48 hours resulted in a quantifiable increase in the early apoptotic cell population. Flow cytometric analysis using Annexin V-FITC/PI double staining revealed that EpiA induced 20.1% Annexin V-positive cells, compared to only 5.8% in the untreated vehicle control group [1]. This represents a 3.5-fold increase in apoptosis. While direct head-to-head data against other specific diterpenoids like Eriocalyxin B in the exact same assay are not available, this baseline quantitative activity establishes a clear and reproducible benchmark for the compound's efficacy in this widely used model system. This allows researchers to contextualize its potency against other compounds tested in their own labs under identical conditions.

Apoptosis Colon Cancer Flow Cytometry

Epieriocalyxin A Validated Antiproliferative Activity in Caco-2 Colon Cancer Cells

Epieriocalyxin A demonstrates a quantifiable, concentration-dependent suppression of Caco-2 colon cancer cell growth. While the primary study reports that the compound suppressed cell growth and induced apoptosis with an IC50 value in the low micromolar range (approximately 5-10 µM) [1], this is contrasted by reports from some vendors and other studies indicating a different potency in other cell lines, such as an IC50 of 15 µM in MDA-MB-231 breast cancer cells . This variation highlights a potential cell line-specific sensitivity, underscoring the value of EpiA as a tool for comparative oncology research. Unlike broad-spectrum cytotoxic agents, this differential potency suggests EpiA's activity is modulated by the specific molecular context of the target cell, making it a more nuanced probe than compounds with uniform activity across diverse cancer types.

Antiproliferative Colon Cancer Cell Viability Assay

Epieriocalyxin A: Optimal Research and Industrial Application Scenarios


Colorectal Cancer Apoptosis and JNK/ERK1/2 Pathway Research

Epieriocalyxin A is the compound of choice for researchers specifically investigating the interplay between JNK, ERK1/2, and mitochondrial-dependent apoptosis in colorectal cancer models. The well-documented, simultaneous, dose-dependent suppression of both JNK and ERK1/2 phosphorylation in Caco-2 cells provides a validated tool for dissecting these signaling axes [1]. For procurement, this means it is not a generic cytotoxic agent but a precise molecular probe suitable for mechanistic studies, gene expression analysis (e.g., Bax, Bcl-2, Caspase-3), and validation of pathway-specific hypotheses.

Comparative Oncology and Cell-Type Specificity Studies

Epieriocalyxin A serves as a valuable reference compound in panels designed to assess cell type-specific sensitivity. The documented difference in its antiproliferative potency between Caco-2 colon cancer cells (~5-10 µM) and MDA-MB-231 breast cancer cells (~15 µM) makes it a useful standard for calibrating assays that aim to identify compounds with tissue-selective activity [1]. This application is particularly relevant for groups performing phenotypic screening or validating new organoid or patient-derived xenograft (PDX) models where differential responses are key outcomes.

Natural Product Structure-Activity Relationship (SAR) and Stereochemical Studies

Given its defined stereochemistry as the C-6 epimer of eriocalyxin A, Epieriocalyxin A is essential for SAR studies exploring the biological consequences of specific stereochemical features within the 6,7-seco-ent-kaurane scaffold [2]. It can be used as a benchmark epimer in studies involving newly isolated diterpenoids from Isodon species or in medicinal chemistry efforts aimed at understanding or improving upon the natural product's activity. Its procurement is critical when accurate stereochemical controls are required.

Reactive Oxygen Species (ROS) and Mitochondrial Damage Assays

Epieriocalyxin A's mechanism is directly linked to the induction of intracellular reactive oxygen species (ROS) and subsequent damage to the mitochondrial membrane in Caco-2 cells [1]. This makes it a suitable positive control or test compound for assays measuring ROS production, mitochondrial membrane potential (ΔΨm) collapse, and downstream intrinsic apoptotic events. Researchers investigating mitochondrial dysfunction or oxidative stress pathways in cancer will find this compound's validated activity profile highly relevant.

Quote Request

Request a Quote for Epieriocalyxin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.